molecular formula C11H12O5 B8445176 3-(4-Hydroxyphenyl)glutaric acid

3-(4-Hydroxyphenyl)glutaric acid

Cat. No. B8445176
M. Wt: 224.21 g/mol
InChI Key: INZWPLIECFXWSH-UHFFFAOYSA-N
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Description

3-(4-Hydroxyphenyl)glutaric acid is a useful research compound. Its molecular formula is C11H12O5 and its molecular weight is 224.21 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C11H12O5

Molecular Weight

224.21 g/mol

IUPAC Name

3-(4-hydroxyphenyl)pentanedioic acid

InChI

InChI=1S/C11H12O5/c12-9-3-1-7(2-4-9)8(5-10(13)14)6-11(15)16/h1-4,8,12H,5-6H2,(H,13,14)(H,15,16)

InChI Key

INZWPLIECFXWSH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)CC(=O)O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred suspension of 57% sodium hydride-paraffin (6.45 g), in dry dimethylformamide (70 ml) is slowly added ethanethiol (11.89 ml) in dry dimethylformamide (20 ml). After stirring the resultant slurry for 15 minutes, a solution of 3-(4-methoxyphenyl)glutaric acid (3.0 g) in dry dimethylformamide (20 ml) is added. The slurry is heated in a bath at 165° C. for 5.0 hours and most of the solvent is removed by distillation in vacuo. The residue is diluted with water, acidified with concentrated hydrochloric acid and extracted twice with ether (the extracts are discarded). The solution is saturated with sodium chloride and extracted with ethyl acetate. The ethyl acetate solution is washed once with brine, dried and the residue crystallized from chloroform-hexane to afford 2.3 g of 3-(4-hydroxyphenyl)-glutaric acid, melting point 168°-170° C.
[Compound]
Name
sodium hydride-paraffin
Quantity
6.45 g
Type
reactant
Reaction Step One
Quantity
11.89 mL
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
70 mL
Type
solvent
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a stirred suspension of 57% sodium hydrideparaffin (6.45 g), in dry dimethylformamide (70 ml) is slowly added ethanethiol (11.89 ml) in dry dimethylformamide (20 ml). After stirring the resultant slurry for 15 minutes, a solution of 3-(4-methoxyphenyl)glutaric acid (3.0 g) in dry dimethylformamide (20 ml) is added. The slurry is heated in a bath at 165°to C. for 5.0 hours and most of the solvent is removed by distillation in vacuo. The residue is diluted with water, acidified with concentrated hydrochloric acid and extracted twice with ether (the extracts are discarded). The solution is saturated with sodium chloride and extracted with ethyl acetate. The ethyl acetate solution is washed once with brine, dried, and the residue crystallized from chloroform-hexane to afford 2.3g of 3-(4-hydroxyphenyl)glutaric acid, melting point 168-170° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
11.89 mL
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
70 mL
Type
solvent
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five

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